molecular formula C16H25N5O3S2 B15101090 N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide

N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide

Cat. No.: B15101090
M. Wt: 399.5 g/mol
InChI Key: DZLJVOCRIKCVOA-UHFFFAOYSA-N
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Description

N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide is a structurally complex molecule featuring a piperazine core modified with a 4-methylphenylsulfonyl group, an acetyl-linked hydrazinecarbothioamide moiety, and an ethyl substituent. This compound’s design integrates sulfonamide, piperazine, and thioamide functionalities, which are commonly associated with pharmacological activity, particularly in antimicrobial and anticancer agents.

Properties

Molecular Formula

C16H25N5O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

1-ethyl-3-[[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetyl]amino]thiourea

InChI

InChI=1S/C16H25N5O3S2/c1-3-17-16(25)19-18-15(22)12-20-8-10-21(11-9-20)26(23,24)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,18,22)(H2,17,19,25)

InChI Key

DZLJVOCRIKCVOA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Hydrazinecarbothioamide formation: The acetylated piperazine is reacted with thiosemicarbazide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Amines, thiols, under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.

    Pharmacology: The compound can be studied for its potential pharmacological effects, including its interaction with various receptors and enzymes.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl and acetylhydrazinecarbothioamide groups can modulate the compound’s binding affinity and selectivity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several analogs, as outlined below:

Compound Key Structural Features Functional Differences
N-ethyl-2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinecarbothioamide (Target) Piperazine + 4-methylphenylsulfonyl + acetyl-hydrazinecarbothioamide + ethyl substituent Combines sulfonamide, thioamide, and ethyl groups for balanced lipophilicity and reactivity
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine + 4-methylphenylsulfonyl + acetamide + 4-fluorophenyl Fluorophenyl enhances polarity; lacks thioamide, reducing metal-binding capacity
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide Triazole + nitrophenyl + hydrazinecarbothioamide Nitrophenyl introduces strong electron-withdrawing effects; triazole may enhance stability
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine + carboxamide + 4-chlorophenyl + ethyl Carboxamide replaces sulfonyl, altering hydrogen-bonding potential

Key Observations :

  • The ethyl group in the target compound increases lipophilicity compared to fluorophenyl (polar) or chlorophenyl (moderately polar) substituents.
  • The hydrazinecarbothioamide group distinguishes the target from acetamide or carboxamide analogs, enabling unique interactions with biological targets (e.g., thioredoxin reductase inhibition).

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